2-[2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile
Overview
Description
2-[2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile, also known as 2-[2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile, is a useful research compound. Its molecular formula is C94H82N4O2S4 and its molecular weight is 1427.9 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile is 1427.53541740 g/mol and the complexity rating of the compound is 3040. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Ternary Organic Solar Cells (TOSCs) : TOSCs combine the strengths of both tandem OSCs and binary OSCs. By adding supplementary acceptor molecules (A₂) to a binary system, TOSCs can improve photon harvesting efficiency while maintaining simple processing. ITIC derivatives have been investigated as effective supplementary acceptors in TOSCs . These studies focus on fine-tuning absorption bands, LUMO energy levels, and cascade charge transfer. By incorporating symmetric or asymmetric functional termini of electron-accepting 1,3-indanedione (IND) groups into ITIC derivatives, researchers have achieved improved photoelectric efficiency in ternary systems .
Photodiodes and Photodetectors
ITIC has also found applications in photodiodes and photodetectors. Here’s how:
- ITIC as an Interlayer Material : In metal-semiconductor (MS) heterojunctions, interlayers play a crucial role in enhancing durability, stability, and efficiency. By using ITIC as an interlayer material, researchers have improved the performance of Al/ZnO/p-Si Schottky photodiodes. The addition of ITIC to the ZnO interlayer resulted in high external quantum efficiency and improved optoelectronic parameters .
Two-Photon Absorption Chromophores
While not directly related to ITIC, intramolecular charge-transfer compounds (including ITIC) have been explored for their potential as two-photon absorption chromophores. These compounds exhibit unique optical properties, making them promising candidates for applications in nonlinear optics and bioimaging .
Structural and Stability Properties
Studies have systematically investigated the morphological properties of ITIC and its derivatives. For example, the photostability of ITIC and ITIC-4F (a fluorinated derivative) has been correlated with their structural features. Understanding these properties is essential for optimizing device performance and stability .
Mechanism of Action
Target of Action
ITIC, also known as 2-[2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile, is a non-fullerene acceptor (NFA) molecule used in Organic Photovoltaics (OPVs) . The primary targets of ITIC are the organic semiconductors used as the photoactive layer (PAL) in OPVs .
Mode of Action
ITIC interacts with its targets (the organic semiconductors) by forming a conjugated electron-donor polymer or small molecule, in combination with a molecule based either on fullerene acceptors (FAs) or non-fullerene acceptors (NFAs) . This interaction results in a broader solar absorption spectrum and the possibility to finely tune their energy levels .
Biochemical Pathways
The biochemical pathways affected by ITIC involve the conversion of solar energy into electrical energy. The interaction of ITIC with the organic semiconductors in the photoactive layer of OPVs facilitates this energy conversion process . The downstream effects include the generation of electricity from solar energy.
Result of Action
The molecular and cellular effects of ITIC’s action primarily involve the conversion of solar energy into electrical energy. This is achieved through its interaction with the organic semiconductors in the photoactive layer of OPVs . The result is the generation of electricity from solar energy.
Action Environment
The action of ITIC is influenced by environmental factors such as temperature . For instance, each NFA structurally evolves with increasing temperature into several polymorphs . The materials’ response to accelerated stress tests (ASTs) is both substitution and polymorph dependent . The most vulnerable molecular segment corresponds to the thienothiophene C C bond along the central backbone, together with the C C linkage between the electron-rich donor and the electron-deficient acceptor moieties, with a degradation process triggered by oxygen and light .
properties
IUPAC Name |
2-[2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C94H82N4O2S4/c1-5-9-13-17-25-59-33-41-65(42-34-59)93(66-43-35-60(36-44-66)26-18-14-10-6-2)79-53-76-80(54-75(79)89-85(93)91-81(103-89)51-69(101-91)49-77-83(63(55-95)56-96)71-29-21-23-31-73(71)87(77)99)94(67-45-37-61(38-46-67)27-19-15-11-7-3,68-47-39-62(40-48-68)28-20-16-12-8-4)86-90(76)104-82-52-70(102-92(82)86)50-78-84(64(57-97)58-98)72-30-22-24-32-74(72)88(78)100/h21-24,29-54H,5-20,25-28H2,1-4H3/b77-49-,78-50? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOWCDPFDSRYRO-CDKVKFQUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=C7C(=C(C#N)C#N)C8=CC=CC=C8C7=O)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)/C=C\7/C(=C(C#N)C#N)C8=CC=CC=C8C7=O)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C94H82N4O2S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1427.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 126843541 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of ITIC?
A1: ITIC belongs to the indacenodithienothiophene (IDTT) family and features an acceptor-donor-acceptor (A-D-A) structure. The central IDTT unit acts as the electron-donating core, flanked by two electron-withdrawing 2-(3-oxo-indan-1-ylidene)-malononitrile (IC) units. Four 4-hexylphenyl groups are attached to the IDTT core for enhanced solubility.
Q2: What is the molecular formula and weight of ITIC?
A2: The molecular formula of ITIC is C72H78N4O2S4, and its molecular weight is 1159.64 g/mol.
Q3: What are the key spectroscopic characteristics of ITIC?
A3: ITIC displays strong absorption in the visible and near-infrared (NIR) regions, with a maximum absorption peak typically observed between 700 and 800 nm. [, ]
Q4: What factors influence the dielectric constant of ITIC and why is it important for OSCs?
A4: The dielectric constant of ITIC can be influenced by factors like side-chain modifications. For example, incorporating oligoethylene oxide side chains significantly increases the dielectric constant of ITIC. [] A high dielectric constant can facilitate charge separation and transport in OSCs, potentially leading to improved device performance.
Q5: How does ITIC interact with donor polymers in organic solar cells?
A5: ITIC typically forms a bulk-heterojunction (BHJ) morphology with donor polymers. The efficiency of this interaction is influenced by the energy level alignment between the two materials, their miscibility, and their tendency to crystallize. []
Q6: How does ITIC compare to fullerene acceptors in terms of stability under illumination?
A6: While ITIC-based OSCs have shown impressive efficiencies, their long-term stability under illumination has been a concern. Research suggests that the stability of ITIC can be influenced by factors like halogenation and blend morphology. [, ] For instance, ITIC derivatives with chlorine substitutions demonstrated better structural integrity and phase stability under illumination compared to fluorine-substituted analogs. []
Q7: How does the vertical distribution of ITIC within the active layer affect OSC performance?
A7: Recent studies have shown that controlling the vertical distribution of ITIC within the active layer can significantly impact device performance. By tuning the side-chain polarity of ITIC derivatives, researchers can manipulate their distribution tendencies. [] For example, incorporating a more hydrophilic ITIC derivative led to its accumulation at the bottom of the active layer, promoting favorable energy level alignment and enhanced charge transport. []
Q8: How has computational chemistry been used to understand and improve ITIC?
A8: Computational studies, including density functional theory (DFT) calculations, have been extensively employed to investigate the electronic structure, optical properties, and charge transport characteristics of ITIC and its derivatives. [, , ] These studies provide insights into the impact of structural modifications on the performance of ITIC-based OSCs and guide the design of new high-performance acceptors.
Q9: How does modifying the end-groups of ITIC affect its photovoltaic properties?
A9: End-group modifications have a profound impact on ITIC's properties. For instance, fluorination of the end-groups can lead to a red-shifted absorption spectrum, improved electron mobility, and enhanced intermolecular interactions. [, ] These changes ultimately affect the open-circuit voltage, short-circuit current, and overall device efficiency.
Q10: What is the effect of incorporating thiophene units into the ITIC structure?
A10: Replacing phenyl side chains with thienyl groups in ITIC, as in ITIC-Th, results in a lower LUMO energy level and improved electron mobility due to sulfur-sulfur interactions. [] This modification makes ITIC-Th compatible with a broader range of donor polymers, potentially leading to higher power conversion efficiencies.
Q11: Can the crystallinity of ITIC be tuned and how does it affect solar cell performance?
A11: Yes, the crystallinity of ITIC can be influenced by structural modifications and processing conditions. For example, incorporating bulky or branched side chains can disrupt the packing order and reduce crystallinity. [, ] While high crystallinity generally benefits charge transport, excessive aggregation can lead to large phase separation and hinder device performance. [, ]
Q12: What strategies can be employed to improve the stability of ITIC-based OSCs?
A12: Several approaches can enhance the stability of ITIC-based OSCs. These include:
- Material Modification: Introducing halogen atoms like chlorine to the ITIC structure can improve its resistance to degradation under illumination. []
- Interfacial Engineering: Using sputtered TiOx instead of solution-processed ZnO as the electron transport layer can improve device stability by reducing photocatalytic degradation. []
- Morphology Control: Optimizing the blend morphology to minimize interfacial area and prevent unfavorable phase separation can enhance device stability. []
Q13: Are there any applications of ITIC beyond organic solar cells?
A13: While ITIC is primarily recognized for its role in OSCs, its ability to stabilize perovskite precursor solutions showcases its potential in other optoelectronic applications. ITIC-Th, for instance, has been successfully employed as a stabilizer in perovskite solar cell fabrication, improving device stability and efficiency. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.